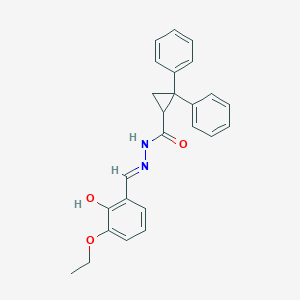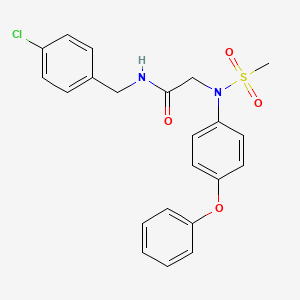![molecular formula C21H31N3O2 B6000510 (3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6000510.png)
(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine-based molecule that exhibits unique properties, making it a promising candidate for use in various scientific research applications. In
Wirkmechanismus
The exact mechanism of action of (3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, which may explain the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in the regulation of mood and behavior. Additionally, this compound has been shown to decrease the levels of corticosterone, which is a hormone that is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol in lab experiments is its unique properties. This compound exhibits anxiolytic, antidepressant, and antipsychotic properties, making it a potential candidate for the treatment of various psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research on (3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol. One potential direction is to explore its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, this compound is a compound with promising therapeutic applications in the field of neuroscience. This compound exhibits unique properties, including anxiolytic, antidepressant, and antipsychotic effects, making it a potential candidate for the treatment of various psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Additionally, more efficient and cost-effective methods for synthesizing this compound are needed to facilitate further research.
Synthesemethoden
The synthesis of (3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol involves the use of several chemical reactions. The initial step involves the condensation of 2-phenylethylamine with 3-butenoyl chloride to form 3-(2-phenylethyl)-2-butenoylamine. This intermediate product is then reacted with piperazine to form 4-[4-(2-phenylethyl)-1-piperazinyl]-3-butenoylamine, which is subsequently reduced to this compound.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(3-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-1-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-6-21(26)24-12-10-19(20(25)17-24)23-15-13-22(14-16-23)11-9-18-7-4-3-5-8-18/h2-5,7-8,19-20,25H,1,6,9-17H2/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJAIZNCPFLGI-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(C(C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=O)N1CC[C@H]([C@@H](C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6000430.png)
![{4-[4-(4-morpholinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6000435.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)


![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B6000490.png)
![1-{5-[(2-benzyl-4-morpholinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B6000497.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6000499.png)

![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
